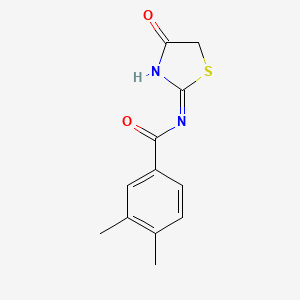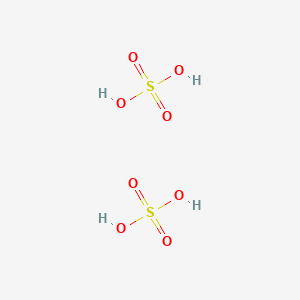![molecular formula C13H15NO3 B14248912 Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- CAS No. 359876-14-5](/img/structure/B14248912.png)
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is a chiral compound with a complex structure that includes a cyclopentanone ring, a nitro group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can be achieved through an asymmetric Michael addition reaction. The process begins with the aldol reaction of valeraldehyde and cyclopentanone under basic conditions to form 2-pentylidene cyclopentanones. This intermediate undergoes a double bond indexing in acidic conditions to yield cyclopentenone. The final step involves a Michael addition reaction catalyzed by chiral amino acid lithium salts, followed by hydrolysis and decarboxylation to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the described synthetic route provides a basis for potential large-scale synthesis. The use of chiral catalysts and controlled reaction conditions are crucial for achieving high yields and enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
2-nitro-1-phenylethanol: Contains a nitro group and a phenylethyl group but lacks the cyclopentanone ring.
Cyclohexanone: Similar structure but with a six-membered ring.
Uniqueness
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is unique due to its chiral nature and the presence of both a nitro group and a phenylethyl group
Propriétés
Numéro CAS |
359876-14-5 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-8-4-7-11(13)12(9-14(16)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m0/s1 |
Clé InChI |
RIJDKVQQVVKDPB-RYUDHWBXSA-N |
SMILES isomérique |
C1C[C@H](C(=O)C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
SMILES canonique |
C1CC(C(=O)C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)



![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
